molecular formula C22H23N3O3S B2831798 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide CAS No. 1135146-61-0

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide

Cat. No. B2831798
CAS RN: 1135146-61-0
M. Wt: 409.5
InChI Key: HOZJTUACGJGDKI-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Receptor Characterization

The development of radioligands such as [3H]-MRE 2029-F20 provides a valuable tool for the pharmacological characterization of specific receptor subtypes, in this case, the human A2B adenosine receptors. This approach facilitates the study of receptor binding affinities and the density of receptor subtypes in different tissues, contributing to our understanding of receptor function in physiological and pathological states (Baraldi et al., 2004).

Synthesis of Schiff Base for Antimicrobial and Anti-inflammatory Applications

The synthesis of Schiff bases from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde demonstrates their potential as DNA gyrase B inhibitors, displaying significant antimicrobial, anti-inflammatory, and antioxidant activities. This highlights the role of chemical synthesis in developing new therapeutic agents targeting various pathogenic bacteria and inflammation-related diseases (Kate et al., 2018).

Coordination Complexes for Antioxidant Activity

The creation of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives showcases the impact of hydrogen bonding on self-assembly processes. These complexes demonstrate significant antioxidant activity, underlining the potential of coordination chemistry in developing novel antioxidants for therapeutic or nutritional applications (Chkirate et al., 2019).

Discovery and Development of Selective Adenosine Receptor Antagonists

The identification of 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as highly potent and selective A(2B) adenosine receptor antagonists highlights the role of medicinal chemistry in the discovery of new therapeutic agents. These compounds provide insights into the design of selective drugs for targeting specific adenosine receptors, with implications for treating conditions such as inflammation and cancer (Tabrizi et al., 2008).

Pharmacological Evaluation of Novel Compounds

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions underscores the importance of integrating computational methods with pharmacological studies. This approach facilitates the rapid screening of novel compounds for a range of therapeutic applications, offering a pathway to identify promising candidates for further development (Faheem, 2018).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-16-14-20(25(24-16)19-12-13-29(27,28)15-19)23-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14,19,21H,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZJTUACGJGDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide

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